Potassium 1-(2-(dimethylamino)ethyl)-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
potassium;2-[2-(dimethylamino)ethyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.K/c1-10(2)5-6-11-7(8(12)13)3-4-9-11;/h3-4H,5-6H2,1-2H3,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIWIGTVWOJVCP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=CC=N1)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12KN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct N-Alkylation of Pyrazole Intermediates
The most straightforward approach involves alkylating a pre-formed pyrazole-5-carboxylate ester at the 1-position. Ethyl 1H-pyrazole-5-carboxylate serves as a precursor, reacting with 2-(dimethylamino)ethyl halides (e.g., bromide or chloride) in the presence of a base such as potassium carbonate. This method mirrors the alkylation of 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate under pressurized conditions.
Reaction Conditions :
-
Solvent : Polar aprotic solvents like dimethylformamide (DMF) or diethylene glycol dimethyl ether enhance reactivity.
-
Temperature : 80–120°C, with higher temperatures accelerating reaction rates but risking decomposition of the dimethylamino group.
Example Protocol :
Challenges in Regioselectivity
N-Alkylation often competes with O-alkylation, necessitating careful base selection. Potassium carbonate favors N-alkylation due to its mild basicity, whereas stronger bases like NaOH may promote ester hydrolysis. Source highlights the formation of isomeric byproducts in similar reactions, requiring chromatographic separation—a limitation mitigated by optimizing stoichiometry and solvent polarity.
Cyclocondensation with Substituted Hydrazines
Hydrazine-Based Ring Formation
Constructing the pyrazole ring from a 1,3-diketone and a hydrazine derivative pre-functionalized with the dimethylaminoethyl group ensures regioselective incorporation at the 1-position. Diethyl oxaloacetate reacts with 2-(dimethylamino)ethylhydrazine to form the pyrazole core, as demonstrated in the synthesis of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
Reaction Conditions :
-
Hydrazine Synthesis : 2-(Dimethylamino)ethylhydrazine is prepared via nucleophilic substitution between hydrazine and 2-chloroethyl-dimethylamine.
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Cyclization : Conducted in ethanol at reflux (78°C) for 6–8 hours.
Example Protocol :
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React diethyl oxaloacetate (1.0 equiv) with 2-(dimethylamino)ethylhydrazine (1.1 equiv) in ethanol.
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Reflux for 8 hours, then concentrate and purify via recrystallization.
Yield : 65–80% (based on analogous hydrazine condensations).
Byproduct Management
Side products arise from incomplete cyclization or diketone self-condensation. Source reports using ice-water quenching and acid-base extraction to isolate the desired product, with purity exceeding 90% after recrystallization.
Enolate-Mediated Synthesis
Enolate Alkylation Strategy
Enolates of β-keto esters react with N-alkylhydrazinium salts to form pyrazoles regioselectively. This method, detailed in Source, avoids competing O-alkylation by pre-forming the enolate.
Reaction Conditions :
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Enolate Formation : Use LDA (lithium diisopropylamide) at −78°C in THF.
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Alkylation : Introduce 2-(dimethylamino)ethylhydrazinium chloride at −20°C, then warm to room temperature.
Example Protocol :
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Generate the enolate of ethyl 3-oxopentanoate using LDA.
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Add 2-(dimethylamino)ethylhydrazinium chloride and stir for 4 hours.
Yield : 75–90% (extrapolated from similar enolate reactions).
Hydrolysis to Potassium Salt
Saponification and Salt Formation
The ethyl ester intermediate undergoes hydrolysis with potassium hydroxide to yield the carboxylate salt. Source demonstrates this step using NaOH, but substitution with KOH directly produces the potassium salt.
Reaction Conditions :
Example Protocol :
-
Heat ethyl 1-(2-(dimethylamino)ethyl)-1H-pyrazole-5-carboxylate with 2M KOH.
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Cool, neutralize with HCl, and precipitate the potassium salt by solvent evaporation.
Yield : 85–95% (based on analogous ester hydrolyses).
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct N-Alkylation | Short synthetic route, scalable | Requires chromatographic purification | 70–85% |
| Cyclocondensation | High regioselectivity | Multi-step hydrazine synthesis | 65–80% |
| Enolate-Mediated | Excellent regiocontrol | Low-temperature conditions (−78°C) | 75–90% |
Optimization Insights :
Chemical Reactions Analysis
Types of Reactions
Potassium 1-(2-(dimethylamino)ethyl)-1H-pyrazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including potassium 1-(2-(dimethylamino)ethyl)-1H-pyrazole-5-carboxylate. Research indicates that compounds featuring the pyrazole ring exhibit significant antibacterial and antifungal activity. For instance, derivatives of 1H-pyrazole-5-carboxamide have shown effectiveness against various pathogens, making them candidates for developing new antimicrobial agents .
Cancer Research
The compound has also been investigated for its cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that pyrazole derivatives can inhibit the growth of human hepatocellular liver carcinoma and colon cancer cells. These findings suggest potential applications in cancer therapeutics, where such compounds could serve as lead structures for drug development .
Agricultural Applications
Insecticidal Activity
this compound and its derivatives have been studied for their insecticidal properties. A notable study evaluated a series of 1H-pyrazole-5-carboxamide derivatives against Aphis fabae, revealing that some compounds exhibited high mortality rates comparable to commercial insecticides like imidacloprid. This highlights the potential for these compounds in pest management strategies within agriculture .
Herbicide Development
The pyrazole structure is frequently incorporated into herbicides due to its ability to disrupt plant metabolism. Research into novel formulations has shown promise in developing effective herbicides that target specific weeds while minimizing harm to crops. The incorporation of this compound into such formulations could enhance efficacy and selectivity .
Material Science Applications
Polymer Chemistry
In material science, pyrazole derivatives are being explored for their role in synthesizing advanced polymers. The unique properties of this compound allow it to act as a cross-linking agent in polymer networks, potentially improving the mechanical properties and thermal stability of the resulting materials. This application is particularly relevant in developing high-performance materials for industrial use .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against various pathogens; potential drug candidates |
| Cancer therapeutics | Cytotoxic effects on liver and colon cancer cell lines | |
| Agricultural Science | Insecticides | High mortality rates against Aphis fabae |
| Herbicide development | Effective targeting of specific weeds | |
| Material Science | Polymer synthesis | Enhanced mechanical properties and thermal stability |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Chemical Biology examined a series of pyrazole derivatives, including this compound, demonstrating significant antimicrobial activity against both gram-positive and gram-negative bacteria. The study highlighted structure-activity relationships that could guide future drug design efforts .
Case Study 2: Insecticidal Activity
Research conducted on novel pyrazole-5-carboxamide derivatives revealed that certain compounds achieved over 85% mortality against Aphis fabae at low concentrations. This study underscores the potential for these compounds to be developed into effective pesticides with reduced environmental impact compared to conventional options .
Mechanism of Action
The mechanism of action of Potassium 1-(2-(dimethylamino)ethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can act as a nucleophile, participating in various chemical reactions. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The carboxylate group can form ionic interactions with positively charged residues in proteins, influencing their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Functional Group Impact
Key Structural Differences
1-(2-(Dimethylamino)ethyl) Group: This substituent is unique to the target compound. Analogous compounds, such as Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (), replace the dimethylamino group with bromoethyl or other alkyl chains, reducing basicity and altering interaction profiles . In 1-(2-(Dimethylamino)ethyl)-3-methyl-1H-pyrazol-5(4H)-one (RA1, ), the absence of a carboxylate group limits ionic interactions compared to the potassium salt .
Carboxylate vs. Ester Groups :
- The potassium carboxylate (COO⁻K⁺) in the target compound contrasts with ethyl esters (COOEt) in analogs like Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate (). Esters are more lipophilic, which may enhance membrane permeability but reduce water solubility .
Table 1: Structural and Functional Comparisons
Physicochemical Properties
Solubility and Stability
- The potassium carboxylate’s ionic nature grants superior water solubility compared to neutral esters or acids. For example, 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (similarity score 0.84, ) has moderate solubility due to its non-ionic structure .
- Stability: Esters (e.g., Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate) may hydrolyze under acidic/basic conditions, whereas the potassium salt is more stable in physiological pH ranges .
Biological Activity
Potassium 1-(2-(dimethylamino)ethyl)-1H-pyrazole-5-carboxylate, often referred to in research as a pyrazole derivative, has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a dimethylamino group and a carboxylate moiety. Its potassium salt form enhances solubility, which is crucial for biological applications. The molecular structure allows for interactions with various biological targets, making it a versatile candidate for drug development.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₂N₄O₂K |
| Molecular Weight | 236.30 g/mol |
| Solubility | High solubility in aqueous solutions due to potassium salt formation |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The dimethylamino group can modulate enzyme activity, while the pyrazole ring is involved in hydrogen bonding and π-π interactions, which are essential for its biochemical effects. Notably, this compound has been studied for its inhibitory effects on dihydroorotate dehydrogenase, an enzyme critical in pyrimidine biosynthesis, particularly relevant for malaria treatment .
Anticancer Properties
Research has highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) and RFX 393 (renal carcinoma). The compound exhibited a mean growth inhibition percentage that suggests it may serve as a lead compound for further anticancer drug development.
- Case Study : In one study, compounds similar to this compound were tested against A549 cells, showing a reduction in viability to approximately 66% at a concentration of 100 µM .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Studies indicate that pyrazole derivatives can inhibit the growth of multidrug-resistant strains of bacteria, such as Staphylococcus aureus. This suggests potential applications in treating infections caused by resistant pathogens.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrazole ring significantly affect its potency against different biological targets.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | Anticancer (A549) | 66 |
| Analog A | Antimicrobial (S. aureus) | Varies by substitution |
Future Directions
Continued exploration of this compound is warranted to fully elucidate its mechanisms and optimize its therapeutic potential. Future research should focus on:
- In vivo Studies : Assessing the efficacy and safety in animal models.
- Modification of Structure : Synthesizing new derivatives to enhance selectivity and potency.
- Clinical Trials : Evaluating therapeutic applications in humans for conditions like cancer and infections.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Potassium 1-(2-(dimethylamino)ethyl)-1H-pyrazole-5-carboxylate, and how do reaction parameters affect yield?
- Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using precursors like brominated pyrazole esters. Optimal conditions include using Pd(PPh₃)₄ as a catalyst, K₃PO₄ as a base, and a degassed DMF/water solvent system at 80–100°C under inert atmosphere. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) . Variations in catalyst loading or solvent polarity may reduce byproducts like dehalogenated intermediates.
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for verifying substituent positions, such as the dimethylaminoethyl group (δ 2.2–2.5 ppm for N(CH₃)₂) and carboxylate moiety (δ 160–170 ppm in ¹³C). Infrared (IR) spectroscopy confirms ester-to-carboxylate conversion (loss of C=O stretch at ~1730 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) assesses purity, while mass spectrometry (ESI-MS) validates molecular weight .
Advanced Research Questions
Q. How does the 2-(dimethylamino)ethyl substituent influence the compound’s physicochemical properties and reactivity?
- Answer: The dimethylaminoethyl group enhances water solubility via protonation under acidic conditions (pKa ~8.5–9.0) and acts as a directing group in electrophilic substitutions. Its electron-donating nature stabilizes intermediates during derivatization (e.g., amidation of the carboxylate). Computational studies (DFT) suggest this group increases steric hindrance at the pyrazole N1 position, limiting unwanted dimerization .
Q. What strategies address discrepancies in reported biological activities of pyrazole carboxylates?
- Answer: Contradictions may arise from assay conditions (e.g., buffer pH affecting solubility) or impurity profiles. Methodological solutions include:
- Standardized bioassays: Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls (e.g., known inhibitors).
- Batch characterization: Compare NMR and LC-MS data across studies to rule out structural variants.
- Meta-analysis: Adjust for variables like incubation time or solvent (DMSO vs. aqueous buffers) .
Q. What are the challenges in functionalizing the pyrazole core, and how can they be mitigated?
- Answer: Steric hindrance at the C5 carboxylate and N1 dimethylaminoethyl groups complicates further substitution. Strategies include:
- Protecting groups: Temporarily mask the carboxylate (e.g., tert-butyl ester) to enable C3/C4 modifications.
- Metal-mediated reactions: Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for selective triazole formation at C4 .
Safety and Handling
Q. What safety protocols are recommended given limited toxicological data?
- Answer: Treat as a potential irritant (skin/eyes) based on structurally related pyrazoles. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of exposure, rinse with water for 15+ minutes and seek medical consultation. Store under nitrogen at 4°C to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
